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Key Drug Interaction Findings

The table below summarizes the core findings from a phase 1 study on the pharmacokinetic interactions of

pamiparib [1] [2].

Interacting Effect on Pamiparib Cmax Effect on Pamiparib AUC Clinical
Drug (GLS Mean Ratio [90% CI]) (GLS Mean Ratio [90% CI]) Implication

| Rifampin (Strong CYP3A Inducer) | No significant change: 0.94 (0.83-1.06) [1] | Reduced: AUCO0-tlast:
0.62 (0.54-0.70) AUCO-inf: 0.57 (0.48-0.69) [1] | Avoid co-administration. If unavoidable, a dose increase
of pamiparib may be needed [1]. | | Itraconazole (Strong CYP3A Inhibitor) | No significant change: 1.05
(0.95-1.15) [1] | No significant change: AUCO0-tlast: 0.99 (0.91-1.09) AUCO—inf: 0.99 (0.90-1.09) [1] | No

pamiparib dose modifications are considered necessary [1]. |

The study concluded that pamiparib dose adjustments are not required when co-administered with
CYP3A inhibitors like itraconazole. However, concurrent use with potent CYP3A inducers like rifampin
should be avoided as the reduced plasma exposure could compromise pamiparib's efficacy. Clinical safety

and efficacy data should guide any necessary dose modifications in such cases [1].

Experimental Protocol Summary
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The following diagram illustrates the design of the clinical study that investigated these interactions [1] [3]:

[Open—label, Phase 1 Study in Advanced Solid Tumor Patient%

Part A: CYP3A Induction (Rifgepin)

Day 1 & 10: Single oral dose of
Pamiparib 60 mg (fasted)

Days 3 to 11: Once-daily oral dose of
Rifampin 600 mg (fasted)

PK sampling on Days 1 & 10:
Pre-dose, 0.5, 1, 2, 4, 6, 9, 12, 24, 48h post-dose

PNBA Inhibition (Itraconazole)

Day 1 & 7: Single oral dose of
Pamiparib 20 mg (fasted)

Days 3 to 8: Once-daily oral dose of
Itraconazole 200 mg (fed on Day 7)

¢

PK sampling on Days 1 & 7:
re-dose, 0.5, 1, 2, 4, 6, 9, 12, 24, 48h post-dose

Click to download full resolution via product page

Key Methodological Details:

e Primary Endpoints: The primary pharmacokinetic parameters measured were the maximum

observed concentration (Cmax), area under the plasma concentration-time curve from zero to the last

guantifiable concentration (AUCO-tlast), and area under the curve from zero to infinity (AUCO0-inf)

for pamiparib [1].

¢ Analytical Method: Pamiparib plasma concentrations were determined using a validated liquid
chromatography-mass spectrometry/mass spectrometry (LC-MS/MS) method with a lower limit of

quantification of 1.0 ng/mL [1].

o Safety: Secondary endpoints included the safety and tolerability of the drug combinations. The study
reported no serious treatment-related adverse events [1] [2].
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Q1: Why does rifampin reduce pamiparib's AUC but not its Cmax? This is a common finding in drug-
interaction studies with enzyme inducers. Rifampin induces CYP3A enzymes in the liver and gut over
repeated dosing, which increases the systemic clearance of pamiparib after absorption. This leads to a faster
elimination and a lower overall exposure (AUC). The initial absorption process, which determines Cmax, is

less affected [4].

Q2: Why is pamiparib unaffected by itraconazole, given that CYP3A is involved in its metabolism? In
vitro studies indicated that pamiparib metabolism is mediated by both CYP3A and CYP2C8. The lack of a
clinically significant interaction with a strong CYP3A inhibitor like itraconazole suggests that CYP2C8 may
serve as a compensatory metabolic pathway when CYP3A is inhibited. This redundancy prevents a

significant buildup of pamiparib in the plasma [1].

Q3: What is the recommended course of action if a patient must take a strong CYP3A inducer? The
study authors recommend that concurrent use should be avoided. If co-administration with a strong
CYP3A inducer like rifampin is unavoidable, the dose of pamiparib should be increased based on clinical
safety and efficacy data. However, no specific dose recommendation is provided in this study, and clinical

judgment is required [1].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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